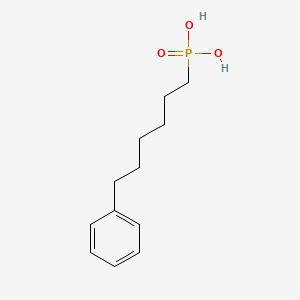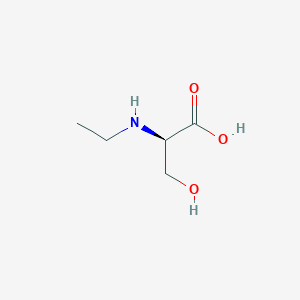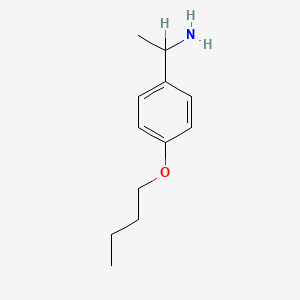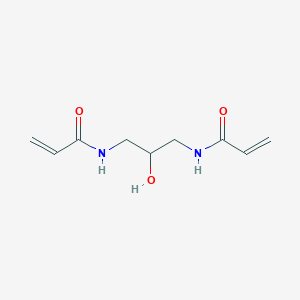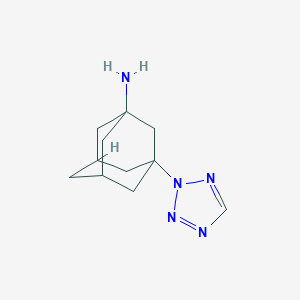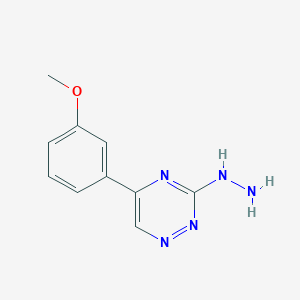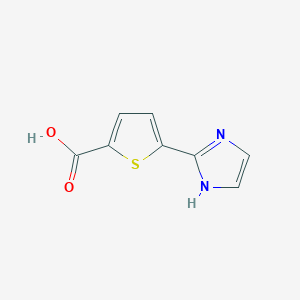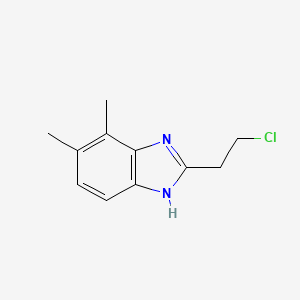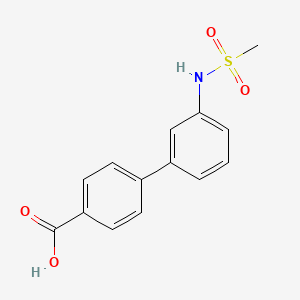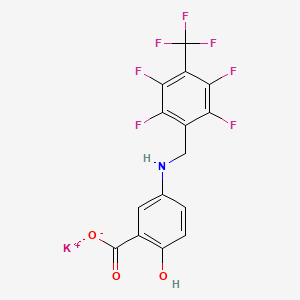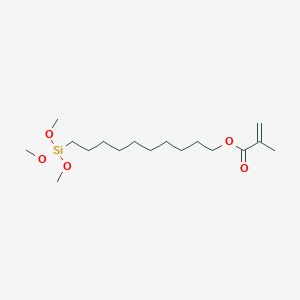
2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester is a chemical compound known for its unique properties and applications. It is an ester derivative of methacrylic acid and is often used in various industrial and scientific applications due to its ability to form strong bonds with different substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester typically involves the esterification of methacrylic acid with 10-(trimethoxysilyl)decanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced purification techniques such as chromatography and distillation ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form methacrylic acid and 10-(trimethoxysilyl)decanol.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Substitution: The trimethoxysilyl group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Polymerization: Initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products
Hydrolysis: Methacrylic acid and 10-(trimethoxysilyl)decanol.
Polymerization: Polymers with methacrylate backbones.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Utilized in the modification of surfaces for cell culture and tissue engineering.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Employed in the production of adhesives, sealants, and coatings due to its strong bonding properties and resistance to environmental factors.
Wirkmechanismus
The compound exerts its effects through the formation of strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
- 2-Propenoic acid, 2-methyl-, decyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester has a longer alkyl chain, which provides greater flexibility and hydrophobicity. This makes it particularly useful in applications where water resistance and flexibility are important. Additionally, the presence of the trimethoxysilyl group allows for strong bonding with various substrates, making it a versatile compound for a wide range of applications.
Eigenschaften
IUPAC Name |
10-trimethoxysilyldecyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O5Si/c1-16(2)17(18)22-14-12-10-8-6-7-9-11-13-15-23(19-3,20-4)21-5/h1,6-15H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBOUPUNKULVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558968 | |
| Record name | 10-(Trimethoxysilyl)decyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91999-68-7 | |
| Record name | 10-(Trimethoxysilyl)decyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



